1-(Dibromomethyl)-3-phenoxybenzene

Description

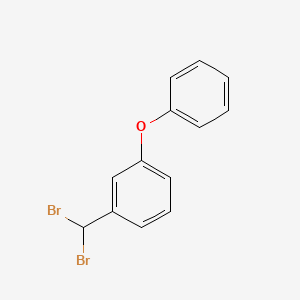

1-(Dibromomethyl)-3-phenoxybenzene (CAS: 53874-67-2) is a brominated aromatic compound with the molecular formula C₁₃H₁₀Br₂O and a molecular weight of 342.03 g/mol . It features a phenoxybenzene backbone substituted with a dibromomethyl (-CHBr₂) group at the para position. Key physical properties include a density of 1.68 g/cm³, a boiling point of 360.4°C (at 760 mmHg), and a flash point of 147.3°C . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in halogenation reactions and the preparation of bioactive molecules.

The correct identifier for this compound is CAS 53874-67-2.

Properties

CAS No. |

53874-67-2 |

|---|---|

Molecular Formula |

C13H10Br2O |

Molecular Weight |

342.02 g/mol |

IUPAC Name |

1-(dibromomethyl)-3-phenoxybenzene |

InChI |

InChI=1S/C13H10Br2O/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,13H |

InChI Key |

XGCVFGOKEISJGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxybenzene Scaffold

Table 1: Key Properties of Phenoxybenzene Derivatives

Key Observations :

- Dibromomethyl vs. Monobrominated Analogs: The dibromomethyl group enhances molecular weight and lipophilicity, making this compound more suitable for hydrophobic interactions in biological systems. For example, in molecular docking studies, higher lipophilicity correlates with stronger binding to enzymes like MtbDnaE2 .

- Reactivity : Brominated derivatives (e.g., -CHBr₂, -CH₂Br) are more reactive in nucleophilic substitutions compared to chloro analogs (-CH₂Cl), enabling diverse synthetic applications .

- Functional Group Impact : The azidomethyl derivative (-CH₂N₃) is critical in bioorthogonal chemistry (e.g., click reactions), whereas brominated variants are preferred in cross-coupling reactions .

Dibromomethyl-Substituted Compounds in Different Scaffolds

Table 2: Dibromomethyl Derivatives in Heterocyclic Systems

Key Observations :

- Synthetic Methods: The xanthone derivative is synthesized using radical bromination (NBS/BPO), similar to methods applicable to this compound .

Q & A

Basic Research Question

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated byproducts .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .

- Storage : Keep in amber glass containers at 2–8°C to prevent photolytic degradation .

Note : Emergency protocols should include immediate ethanol rinsing for skin contact to deactivate residual bromine .

What strategies address conflicting data in the compound's spectroscopic characterization?

Advanced Research Question

Conflicting NMR/X-ray data often arise from polymorphism or solvent-dependent conformational changes. Mitigation strategies:

- Dynamic NMR (DNMR) : Resolves rotational barriers in the dibromomethyl group (e.g., coalescence temperature analysis) .

- Single-Crystal X-Ray Diffraction : Clarifies solid-state conformation, particularly the dihedral angle between phenoxy and dibromomethyl groups .

- DFT Calculations : Predict and compare theoretical vs. experimental spectra to identify discrepancies .

How is computational modeling used to predict the biological activity of derivatives of this compound?

Advanced Research Question

- Molecular Docking : Screens derivatives against targets like MtbDnaE2 (tuberculosis enzyme). Compounds with phosphonate ester side chains (e.g., C1 in ) show high binding affinity via hydrophobic interactions .

- QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl vs. bromine) with antibacterial IC₅₀ values .

Limitation : False positives may occur due to oversimplified solvation models in docking simulations .

What role does this compound play in synthesizing metal-organic frameworks (MOFs)?

Advanced Research Question

The compound serves as a halogenated linker precursor:

- Post-Synthetic Modification : Bromine atoms are replaced with azide groups for "click chemistry" to attach functional moieties (e.g., carboxylates for MOF node binding) .

- Structural Tuning : The phenoxy group enhances thermal stability in MOFs, as evidenced by TGA showing decomposition above 300°C .

Challenge : Achieving uniform substitution without framework collapse requires controlled reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.